Cas no 1232505-77-9 (5-Amino-4-bromo-2-chlorophenol)

5-Amino-4-bromo-2-chlorophenol 化学的及び物理的性質
名前と識別子
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- 5-amino-4-bromo-2-chloroPhenol
- AHVAEBUVWFXKIV-UHFFFAOYSA-N
- 5-amino-4-bromo-2-chloro-phenol
- Phenol,5-amino-4-bromo-2-chloro-
- Phenol, 5-amino-4-bromo-2-chloro-
- 5-Amino-4-bromo-2-chlorophenol
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- MDL: MFCD27942409
- インチ: 1S/C6H5BrClNO/c7-3-1-4(8)6(10)2-5(3)9/h1-2,10H,9H2
- InChIKey: AHVAEBUVWFXKIV-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC(=C(C=C1N)O)Cl
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 124
- トポロジー分子極性表面積: 46.2
5-Amino-4-bromo-2-chlorophenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR48111-250mg |
5-Amino-4-bromo-2-chlorophenol |
1232505-77-9 | 95% | 250mg |
£130.00 | 2025-02-20 | |
Aaron | AR000KXF-100mg |
Phenol, 5-amino-4-bromo-2-chloro- |
1232505-77-9 | 95% | 100mg |
$88.00 | 2023-12-16 | |
Aaron | AR000KXF-250mg |
Phenol, 5-amino-4-bromo-2-chloro- |
1232505-77-9 | 95% | 250mg |
$182.00 | 2023-12-16 | |
A2B Chem LLC | AA26023-100mg |
5-Amino-4-bromo-2-chlorophenol |
1232505-77-9 | 95% | 100mg |
$207.00 | 2024-04-20 | |
eNovation Chemicals LLC | D758778-100mg |
Phenol, 5-amino-4-bromo-2-chloro- |
1232505-77-9 | 95% | 100mg |
$375 | 2024-06-08 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1130770-250mg |
5-AMINO-4-BROMO-2-CHLOROPHENOL |
1232505-77-9 | 97% | 250mg |
¥2004.00 | 2024-08-09 | |
eNovation Chemicals LLC | D758778-250mg |
Phenol, 5-amino-4-bromo-2-chloro- |
1232505-77-9 | 95% | 250mg |
$660 | 2025-02-24 | |
eNovation Chemicals LLC | D758778-100mg |
Phenol, 5-amino-4-bromo-2-chloro- |
1232505-77-9 | 95% | 100mg |
$375 | 2025-02-24 | |
eNovation Chemicals LLC | D758778-250mg |
Phenol, 5-amino-4-bromo-2-chloro- |
1232505-77-9 | 95% | 250mg |
$660 | 2025-02-28 | |
eNovation Chemicals LLC | D758778-250mg |
Phenol, 5-amino-4-bromo-2-chloro- |
1232505-77-9 | 95% | 250mg |
$660 | 2024-06-08 |
5-Amino-4-bromo-2-chlorophenol 関連文献
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Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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6. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
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7. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
5-Amino-4-bromo-2-chlorophenolに関する追加情報
5-Amino-4-bromo-2-chlorophenol: A Comprehensive Overview
5-Amino-4-bromo-2-chlorophenol is a versatile organic compound with the CAS registry number 1232505-77-9. This compound belongs to the class of phenolic compounds, characterized by the presence of a hydroxyl group (-OH) attached to a benzene ring, along with amino (-NH₂), bromo (-Br), and chloro (-Cl) substituents at specific positions on the ring. The combination of these functional groups makes 5-amino-4-bromo-2-chlorophenol highly reactive and suitable for various applications in the fields of pharmaceuticals, agrochemicals, and material sciences.
The molecular structure of 5-amino-4-bromo-2-chlorophenol is defined by its unique substitution pattern on the benzene ring. The hydroxyl group is located at position 1, while the amino group is at position 5, bromine at position 4, and chlorine at position 2. This arrangement creates a highly polar molecule with significant steric hindrance due to the bulky bromine and chlorine atoms. The compound exhibits strong hydrogen bonding capabilities due to the hydroxyl and amino groups, which influence its solubility, reactivity, and stability under different conditions.
Recent studies have highlighted the potential of 5-amino-4-bromo-2-chlorophenol as an intermediate in the synthesis of bioactive compounds. For instance, researchers have explored its role in the development of novel antibiotics and antiviral agents. The compound's ability to undergo nucleophilic aromatic substitution reactions has been particularly valuable in these applications, enabling the formation of complex molecular architectures with high specificity.
In addition to its role in drug discovery, 5-amino-4-bromo-2-chlorophenol has been investigated for its potential in materials science. Its unique electronic properties make it a promising candidate for use in organic electronics, such as in the development of conductive polymers and semiconducting materials. Recent advancements in this area have demonstrated that derivatives of this compound can exhibit enhanced charge transport properties, making them suitable for applications in flexible electronics and optoelectronic devices.
The synthesis of 5-amino-4-bromo-2-chlorophenol typically involves multi-step processes that require precise control over reaction conditions to ensure high yields and purity. Common methods include electrophilic substitution reactions on phenol derivatives, followed by selective introduction of amino and halogen substituents through nucleophilic aromatic substitution or direct electrophilic substitution techniques.
One area of active research is the optimization of synthetic pathways for 5-amino-4-bromo-2-chlorophenol to improve efficiency and reduce environmental impact. Green chemistry approaches, such as catalytic hydrogenation and microwave-assisted synthesis, have shown promise in achieving these goals while maintaining product quality.
Furthermore, the environmental fate and toxicity of 5-amino-4-bromo-2-chlorophenol have been subjects of recent investigations due to its potential use in agrochemicals and industrial applications. Studies indicate that while the compound exhibits moderate biodegradability under aerobic conditions, its persistence in aquatic environments raises concerns about potential ecological impacts.
In conclusion, 5-amino-4-bromo-2-chlorophenol (CAS No: 1232505-77-9) is a multifaceted compound with significant potential across various industries. Its unique chemical properties make it an invaluable tool in drug discovery, materials science, and other advanced applications. As research continues to uncover new uses for this compound, it is expected to play an increasingly important role in both academic and industrial settings.
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